An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane-N,N'-diacetic Acid
An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane-N,N'-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1,3-Diaminopropane-N,N'-diacetic Acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents information on closely related analogues, namely 1,3-diaminopropane and 1,3-diaminopropane-N,N,N',N'-tetraacetic acid, to offer a comparative context. Furthermore, detailed, generalized experimental protocols for the determination of key chemical properties such as acid dissociation constants (pKa) and metal ion stability constants are provided to guide researchers in the characterization of this and similar aminopolycarboxylic acids.
Introduction
1,3-Diaminopropane-N,N'-diacetic acid is an aminopolycarboxylic acid, a class of compounds known for their ability to form stable complexes with metal ions. These chelating properties make them valuable in a wide range of applications, including as contrast agents in medical imaging, for the removal of heavy metals in environmental remediation, and in the formulation of pharmaceuticals. An understanding of the fundamental chemical properties of 1,3-Diaminopropane-N,N'-diacetic acid is crucial for its effective application and for the development of new technologies. This guide summarizes the available data and provides methodologies for its experimental characterization.
Compound Identification
While extensive experimental data is scarce, the fundamental identifiers for 1,3-Diaminopropane-N,N'-diacetic acid are established.
| Identifier | Value | Source |
| CAS Number | 112041-05-1 | [1][2] |
| Molecular Formula | C₇H₁₄N₂O₄ | [1][2][3] |
| Molecular Weight | 190.20 g/mol | [1][2][3] |
| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid | [3] |
Chemical Properties: A Comparative Analysis
| Property | 1,3-Diaminopropane | 1,3-Diaminopropane-N,N,N',N'-tetraacetic acid |
| Synonyms | Trimethylenediamine | Trimethylenediamine-N,N,N',N'-tetraacetic acid |
| CAS Number | 109-76-2 | 1939-36-2 |
| Molecular Formula | C₃H₁₀N₂ | C₁₁H₁₈N₂O₈ |
| Molecular Weight | 74.13 g/mol | 306.27 g/mol |
| Appearance | Colorless liquid | White to light brown powder |
| Melting Point | -12 °C | ~250 °C (decomposes) |
| Boiling Point | 140 °C | Not available |
| Solubility in Water | Soluble | Not specified, but aminopolycarboxylic acids are generally poorly soluble in water at low pH. |
| pKa (at 25 °C) | 8.64, 10.46 | Not specified |
Experimental Protocols
The following sections detail generalized methodologies for determining the key chemical properties of aminopolycarboxylic acids like 1,3-Diaminopropane-N,N'-diacetic acid.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
This protocol outlines the determination of pKa values, which are fundamental to understanding the protonation state of the molecule at different pH values.
Principle: The compound is dissolved in a solution of known ionic strength and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Apparatus and Reagents:
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pH meter with a combination glass electrode
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Automatic titrator or manual burette
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Stir plate and stir bar
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Standardized ~0.1 M NaOH solution (carbonate-free)
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Standardized ~0.1 M HCl solution
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Background electrolyte solution (e.g., 0.1 M KCl or KNO₃)
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1,3-Diaminopropane-N,N'-diacetic acid sample
Procedure:
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Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Sample Preparation: Accurately weigh a sample of 1,3-Diaminopropane-N,N'-diacetic acid and dissolve it in a known volume of the background electrolyte solution.
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Acidification: Add a known excess of standardized HCl to the sample solution to ensure all amine and carboxylate groups are fully protonated.
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Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.
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Data Collection: Record the pH and the volume of NaOH added after each increment, allowing the solution to equilibrate.
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Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be determined from the inflection points of the titration curve, often more accurately identified from the first or second derivative of the curve. The pKa values are determined from the pH at the midpoints between the equivalence points.
Potentiometric titration workflow for pKa determination.
Determination of Metal Complex Stability Constants
This protocol describes a method for determining the stability constants of complexes formed between 1,3-Diaminopropane-N,N'-diacetic acid and a metal ion.
Principle: The stability of a metal-ligand complex is quantified by its formation constant (K) or stability constant (β). These constants are determined by measuring the concentration of free metal ion, free ligand, and the metal-ligand complex at equilibrium. Potentiometric titration is a common method where the ligand is titrated with a strong base in the absence and presence of a metal ion. The displacement of the titration curve in the presence of the metal ion is used to calculate the stability constants.
Apparatus and Reagents:
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Same as for pKa determination.
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A solution of the metal salt of interest (e.g., Cu(NO₃)₂, ZnCl₂) of known concentration.
Procedure:
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pKa Determination: First, determine the pKa values of the ligand as described in the previous section.
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Titration without Metal: Perform a potentiometric titration of the ligand with standardized NaOH in the background electrolyte.
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Titration with Metal: Prepare a solution containing the ligand and the metal ion in a known ratio (e.g., 1:1 or 2:1 ligand to metal). Titrate this solution with the same standardized NaOH.
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Data Collection: Record the pH and volume of titrant for both titrations.
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Data Analysis: The titration curve in the presence of the metal ion will be shifted to a lower pH compared to the ligand-only titration, due to the release of protons upon complex formation. The stability constants are calculated from the titration data using specialized software that fits the data to a chemical equilibrium model.
Stepwise formation of metal-ligand complexes.
Conclusion
1,3-Diaminopropane-N,N'-diacetic acid is a compound of interest for applications requiring metal chelation. While its basic chemical identifiers are known, a comprehensive profile of its chemical properties, including pKa values and metal ion stability constants, is not currently available in the public domain. The information on related compounds and the detailed experimental protocols provided in this guide are intended to facilitate the necessary research to fully characterize this promising chelating agent. The experimental determination of these properties is essential for the rational design and optimization of its use in scientific and industrial applications.
